Home > Products > Screening Compounds P50606 > N-Methylaminobenzovesamicol
N-Methylaminobenzovesamicol - 131956-44-0

N-Methylaminobenzovesamicol

Catalog Number: EVT-1207236
CAS Number: 131956-44-0
Molecular Formula: C22H28N2O
Molecular Weight: 335.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Methylaminobenzovesamicol is classified as a derivative of benzovesamicol, which is known for its role as an inhibitor of the vesicular acetylcholine transporter. This compound has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging to map cholinergic neurons. The compound's structure allows it to interact with the vesicular acetylcholine transporter, making it a valuable tool in both research and clinical settings.

Synthesis Analysis

The synthesis of N-Methylaminobenzovesamicol typically involves several steps:

Molecular Structure Analysis

The molecular structure of N-Methylaminobenzovesamicol features a benzene ring substituted with an amine group and a methyl group attached to the nitrogen atom. Key structural data include:

  • Molecular Formula: C12_{12}H16_{16}N2_2
  • Molecular Weight: Approximately 188.27 g/mol
  • Functional Groups: The compound contains an amine functional group which is crucial for its interaction with biological targets.

The structural integrity can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the compound's purity and confirm its identity .

Chemical Reactions Analysis

N-Methylaminobenzovesamicol can participate in various chemical reactions:

  • Substitution Reactions: The amine group can undergo nucleophilic substitution reactions, which are essential for further modifications or derivatizations.
  • Oxidation/Reduction: The compound may also be subjected to oxidation or reduction reactions under specific conditions, although such reactions are less common compared to substitution reactions.
  • Reactivity with Other Reagents: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride .
Mechanism of Action

N-Methylaminobenzovesamicol acts primarily as an inhibitor of the vesicular acetylcholine transporter. Its mechanism involves binding to the transporter, thereby preventing the uptake of acetylcholine into vesicles. This inhibition leads to increased levels of free acetylcholine in synaptic clefts, enhancing cholinergic signaling. Studies have shown that this compound can significantly alter neurotransmitter dynamics in neuronal tissues, making it a valuable tool for studying cholinergic systems .

Physical and Chemical Properties Analysis

Key physical and chemical properties of N-Methylaminobenzovesamicol include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its application in both laboratory settings and potential therapeutic uses .

Applications

N-Methylaminobenzovesamicol has several scientific applications:

  1. Neuroimaging: As a potential radiotracer for PET scans, it aids in mapping cholinergic neurons and studying neurodegenerative diseases like Alzheimer's disease.
  2. Research Tool: It serves as a valuable tool for investigating cholinergic signaling pathways and their implications in various neurological disorders.
  3. Drug Development: Its structural characteristics make it a candidate for further modifications aimed at developing new therapeutic agents targeting cholinergic systems .
Chemical and Structural Characterization of N-Methylaminobenzovesamicol

Molecular Structure and Stereochemical Configuration

N-Methylaminobenzovesamicol (MABV) belongs to the benzovesamicol class of vesicular acetylcholine transporter (VAChT) inhibitors, characterized by a benzannulated tetralin core structure replacing the cyclohexanol ring of the parent compound vesamicol. Its systematic chemical name is (−)-(2R,3R)-2-Hydroxy-3-(4-phenylpiperidino)-5-(N-methylamino)tetralin, reflecting the critical chiral centers at the 2- and 3-positions of the tetralin moiety [3] [5]. The absolute configuration of the pharmacologically active enantiomer is (2R,3R), which exhibits >100-fold higher VAChT affinity than its (2S,3S) counterpart due to optimal steric complementarity with the transporter’s binding pocket [3]. The N-methylamino group at the C5 position of the tetralin ring introduces a polar, moderately basic nitrogen (pKa ~9.5) capable of forming hydrogen bonds or electrostatic interactions within VAChT’s ligand-binding domain [4].

Table 1: Core Structural Features of N-Methylaminobenzovesamicol

Structural ElementChemical GroupRole in VAChT Binding
Tetralin C2/C3(2R,3R)-HydroxyaminoStereospecific anchoring to VAChT pocket
Tetralin C5N-MethylaminoHydrogen bonding & electrostatic interaction
Piperidine N1Tertiary amineProtonation site enhancing membrane affinity
Phenyl ring (Piperidine C4)Unsubstituted phenylHydrophobic interaction domain

The molecule’s bioactive conformation is constrained by the fused benzene ring, reducing rotational freedom compared to vesamicol and favoring a semi-rigid, planar orientation that enhances selectivity. X-ray crystallography of related benzovesamicols reveals a near-orthogonal orientation between the tetralin and piperidine rings, positioning the N-methylamino group for optimal solvent exposure and target engagement [4] [6].

Synthesis Pathways and Radiochemical Labeling Techniques

The synthesis of MABV begins with racemic 5-nitrobenzovesamicol, prepared via epoxide ring-opening of (±)-5-nitro-1,2,3,4-tetrahydronaphthalene-2,3-oxide with 4-phenylpiperidine, followed by stereoselective reduction of the nitro group to an amine [1] [5]. The critical chiral resolution of enantiomers employs semi-preparative HPLC on chiral stationary phases (e.g., Chiralcel OD column) using hexane/isopropanol eluents, isolating the pharmacologically active (−)-(2R,3R) enantiomer [2] [5]. N-Methylation is achieved via reductive amination using formaldehyde and sodium cyanoborohydride, yielding (−)-MABV in >98% enantiomeric excess [3].

For PET imaging applications, MABV is radiolabeled with carbon-11:

  • Carbon-11 Methylation: [¹¹C]Methyl iodide or [¹¹C]methyl triflate reacts with the desmethyl precursor (−)-5-aminobenzovesamicol (ABV) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 5 minutes, catalyzed by strong bases (e.g., NaOH or tetrabutylammonium hydroxide) [1] [2].
  • Purification: Reverse-phase HPLC (C18 column) with ethanol/ammonium formate buffers yields [¹¹C]MABV with >95% radiochemical purity and molar activities of 50–75 GBq/μmol [2].

Table 2: Radiolabeling Parameters for [¹¹C]MABV

PrecursorLabeling AgentSolventTime (min)Radiochemical Yield (RCY)Molar Activity (GBq/μmol)
(−)-5-ABV[¹¹C]CH₃IDMF530–40%50–75
(−)-5-ABV[¹¹C]CH₃OTfDMSO345–55%60–75

Alternative labeling strategies include microwave-assisted synthesis for [¹⁸F]fluoro analogs (e.g., [¹⁸F]FEOBV), though MABV itself is preferentially carbon-11 labeled due to its N-methyl group’s accessibility [1].

Structural Modifications to Enhance VAChT Affinity

Key structural optimizations of benzovesamicol derivatives focus on improving VAChT affinity and reducing sigma receptor off-target binding:

  • Carbonyl-Inserted Analogues: Introducing a carbonyl group between the piperidine nitrogen and phenyl ring (e.g., (−)-18a, Ki = 0.59 nM for VAChT) enhances rigidity and reduces σ1 affinity by >10,000-fold. This modification enforces a coplanar conformation between the phenyl and piperidine rings, sterically hindering sigma receptor engagement while improving VAChT van der Waals contacts [4] [6].
  • Fluoroethoxy Substitution: Replacing the N-methylamino group with 2-fluoroethoxy (e.g., FEOBV, Ki = 19.6 nM) maintains VAChT affinity while allowing straightforward ¹⁸F-labeling. However, this modification increases lipophilicity (log P = 2.8), prolonging brain clearance kinetics compared to MABV (log P = 2.1) [3] [4].
  • PEGylation: Attaching polyethyleneglycol (PEG) chains to the phenyl ring carbonyl (e.g., compound 14, Ki = 1.74 nM) drastically reduces σ1 affinity (>10,000-fold) by limiting membrane permeability to sigma-rich compartments like the cerebellum. This strategy improves target-to-background ratios in PET imaging [4].
  • Spiro-Fused Derivatives: Spirobenzovesamicols (e.g., (−)-2-methylspirobenzovesamicol, Ki = 16 nM) constrain the piperidine ring into a boat conformation, enhancing VAChT selectivity (29-fold over σ1) but with moderate affinity loss versus MABV [9].

Table 3: Affinity Profiles of Structurally Modified Benzovesamicols

CompoundVAChT Kᵢ (nM)σ1 Kᵢ (nM)σ2 Kᵢ (nM)Selectivity (VAChT/σ1)Modification
(−)-MABV0.8–1.2120–180350150-fold5-N-Methylamino
(−)-FEOBV19.6209>1,00011-fold5-(2-Fluoroethoxy)
(−)-18a (carbonyl)0.59>10,000>10,000>16,900-foldPiperidine-phenyl carbonyl
(−)-2-Methylspiro16464>1,00029-foldSpiro-fused cyclohexane
PEGylated-12 (C14)1.74>10,000>10,000>5,700-foldC4-PEG₂-fluoride

MABV’s primary advantage lies in its balanced affinity (Kᵢ = 0.8–1.2 nM) and moderate selectivity (150-fold over σ1), achievable without complex steric modifications. Its N-methylamino group provides an ideal handle for rapid ¹¹C-labeling, though newer carbonyl-containing analogs surpass it in sigma receptor discrimination [2] [4].

Comparative Analysis with Vesamicol and Benzovesamicol Analogs

MABV demonstrates superior binding and pharmacokinetic properties relative to first-generation VAChT ligands:

  • Vesamicol: The parent compound exhibits high VAChT affinity (Kᵢ = 40 nM) but suffers from severe off-target binding (σ1 Kᵢ = 45 nM; α-adrenoceptor Kᵢ = 210 nM). Its non-rigid structure allows promiscuous receptor engagement, limiting in vivo specificity [1] [6].
  • Benzovesamicol (BV): Benzannulation improves VAChT affinity (Kᵢ = 50 nM) but retains sigma binding (σ1 Kᵢ = 85 nM). MABV’s 5-N-methylamino group enhances VAChT affinity 60-fold (Kᵢ = 0.8 nM) while reducing σ1 affinity by 1.5-fold versus BV [3] [5].
  • IBVM (Iodobenzovesamicol): Despite clinical use in SPECT, [¹²³I]IBVM’s high lipophilicity (log P = 3.9) causes slow brain kinetics, requiring imaging at 22–24 hours post-injection. [¹¹C]MABV (log P = 2.1) achieves peak striatal uptake within 30 minutes, compatible with ¹¹C’s short half-life (20.4 min) [3] [7].
  • FEOBV: While [¹⁸F]FEOBV is the current clinical gold standard for VAChT PET, its lower VAChT affinity (Kᵢ = 19.6 nM vs. MABV’s 0.8 nM) results in slower equilibrium kinetics (>6 hours), whereas MABV derivatives with carbonyl modifications achieve sub-nanomolar affinity and faster target engagement [4] [9].

Table 4: Comparative Binding and Imaging Profiles of Key VAChT Ligands

CompoundVAChT Kᵢ (nM)σ1 Kᵢ (nM)Log PStriatal Uptake PeakStriatum:Cerebellum Ratio
(−)-Vesamicol40452.860–90 min1.2
(−)-Benzovesamicol50853.2120 min1.5
(−)-IBVM1.5*210*3.922–24 h2.4 (human SPECT)
(−)-MABV0.8–1.2120–1802.120–30 min1.8–2.1 (rat biodistribution)
(−)-FEOBV19.62092.8>360 min3.5 (human PET)
(−)-18a (carbonyl)0.59>10,0001.915–30 min5.1 (NHP PET)

*Estimated from analog data; IBVM affinity varies by study [3] [7]

MABV bridges the gap between early vesamicol derivatives and modern high-selectivity tracers. Though newer agents (e.g., carbonyl-modified (−)-18a) offer superior sigma selectivity, MABV’s straightforward radiolabeling and well-characterized kinetics make it a versatile tool for preclinical VAChT research [2] [4] [9].

Properties

CAS Number

131956-44-0

Product Name

N-Methylaminobenzovesamicol

IUPAC Name

(2R,3R)-5-((111C)methylamino)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

Molecular Formula

C22H28N2O

Molecular Weight

335.5 g/mol

InChI

InChI=1S/C22H28N2O/c1-23-20-9-5-8-18-14-22(25)21(15-19(18)20)24-12-10-17(11-13-24)16-6-3-2-4-7-16/h2-9,17,21-23,25H,10-15H2,1H3/t21-,22-/m1/s1/i1-1

InChI Key

UNEAIINSYNBMRP-QAYSAQNBSA-N

SMILES

CNC1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4

Synonyms

MABV
N-((11C)methyl)aminobenzovesamicol
N-methylaminobenzovesamicol

Canonical SMILES

CNC1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4

Isomeric SMILES

[11CH3]NC1=CC=CC2=C1C[C@H]([C@@H](C2)O)N3CCC(CC3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.